Dimidium bromide

Übersicht

Beschreibung

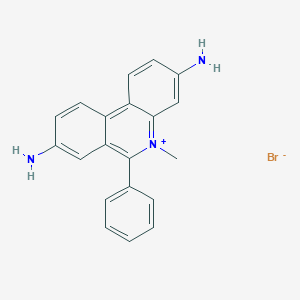

Dimidium bromide, with the chemical formula C20H18BrN3, is a compound known for its applications in biological research. This yellowish powder is characterized by its bipyridinium and bromide functional groups. It is commonly used as a fluorescent dye and a DNA stain in various laboratory techniques, including cell imaging and flow cytometry . This compound is known for its high affinity to DNA, making it useful in studying DNA-protein interactions and DNA quantification. Additionally, it has antimicrobial properties and is used in the development of antimicrobial agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimidium bromide can be synthesized through a series of chemical reactions involving the appropriate precursors. One common method involves the reaction of 3,8-diamino-5-methyl-6-phenylphenanthridinium with bromine to form the bromide salt. The reaction is typically carried out in a solvent such as methanol or ethanol under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Reactivity with Surfactants

Dimidium bromide forms colored complexes with anionic surfactants, enabling their detection in solutions. In ASP (alkaline/surfactant/polymer) flood processes, it reacts as follows:

Reaction :

This interaction is leveraged in titration methods for quantifying surfactant concentrations in oilfield-produced liquids .

| Property | Value | Source |

|---|---|---|

| Detection Limit | ~0.1 mM (model systems) | |

| Solubility in Water | 4 g/L at 20°C | , |

Oxidation Reactions

This compound reacts violently with strong oxidizers (e.g., peroxides, chlorates), producing hazardous gases:

Decomposition Products :

These reactions necessitate strict handling protocols to avoid combustion or explosive hazards .

DNA Intercalation and Fluorescence

As a nucleic acid probe, this compound intercalates into DNA/RNA via non-covalent interactions:

Binding Mechanism :

-

Intercalation : Planar aromatic moiety inserts between base pairs.

-

Fluorescence Activation : Binding induces a 10–20 nm redshift in absorption maxima (523–528 nm in methanol) .

| Parameter | Value | Source |

|---|---|---|

| Binding Constant | ~10⁴–10⁶ M⁻¹ | (model studies) |

| Application | PCR, gel electrophoresis | , |

Hygroscopic and Stability Profile

This compound is hygroscopic, absorbing moisture to form hydrates. This property necessitates storage in dry, inert environments (<15°C) .

| Stability Parameter | Condition | Source |

|---|---|---|

| Thermal Decomposition | >230°C (melting point) | , |

| Photostability | Light-sensitive |

Wissenschaftliche Forschungsanwendungen

Biological Applications

- Inhibition of Cell Growth

- Fluorescent Probe for Nucleic Acids

- Intercalating Agent

Study on Amoebae Growth Inhibition

A study published in Nature demonstrated that this compound inhibits the growth of free-living amoebae (Amoeba proteus and Amoeba discoides). The inhibition was concentration-dependent, with lower concentrations allowing for some cell division before complete inhibition occurred. This study highlighted the potential of this compound as a tool for investigating cellular responses to chemical agents .

DNA Binding Studies

Research comparing base-pair specificities of phenanthridine drugs indicated that this compound effectively binds to natural DNA. The study utilized solution spectroscopy to analyze the binding characteristics, further confirming its utility in molecular biology applications .

Toxicological Considerations

While this compound has valuable applications, it is essential to consider its toxicity. Acute toxicity studies indicate that the compound can cause harmful effects if ingested or improperly handled. Symptoms of exposure may include gastrointestinal distress and neurological effects such as confusion and hallucinations . Proper safety measures should be implemented when working with this compound.

Summary Table of Applications

| Application | Description |

|---|---|

| Inhibition of Cell Growth | Effective against L-cells; useful in cancer research |

| Fluorescent Probe | Intercalates with DNA; used in nucleic acid assays |

| Intercalating Agent | Inserts between DNA base pairs; critical for studying drug interactions |

| Toxicological Profile | Potentially harmful if ingested; requires safety precautions |

Wirkmechanismus

Dimidium bromide exerts its effects primarily through intercalation into DNA. The compound inserts itself between the base pairs of the DNA double helix, disrupting the structure and affecting various biological processes. This intercalation can inhibit DNA replication and transcription, leading to antimicrobial effects. The molecular targets of this compound include nucleic acids and associated proteins involved in DNA synthesis and repair .

Vergleich Mit ähnlichen Verbindungen

Dimidium Bromid wird häufig mit anderen DNA-Interkalationsmitteln wie Ethidiumbromid und Propidiumiodid verglichen. Während alle diese Verbindungen die Fähigkeit teilen, in DNA zu interkalieren, ist Dimidium Bromid einzigartig in seinen spezifischen Fluoreszenzeigenschaften und seiner hohen Affinität zu DNA. Ähnliche Verbindungen umfassen:

Ethidiumbromid: Wird häufig als DNA-Färbemittel in der Gelelektrophorese verwendet.

Propidiumiodid: Wird zur Färbung toter Zellen in der Durchflusszytometrie verwendet.

Acridinorange: Ein weiterer DNA-Interkalationsfarbstoff, der in verschiedenen biologischen Assays verwendet wird.

Dimidium Bromid zeichnet sich durch seine spezifischen Anwendungen in Studien zur DNA-Protein-Wechselwirkung und seine potenziellen antimikrobiellen Eigenschaften aus .

Biologische Aktivität

Dimidium bromide, chemically known as 2:7-diamino-9-phenyl-10-methyl phenanthridinium bromide, is a phenanthridinium compound recognized for its significant biological activities, particularly in the realm of antimicrobial and antiprotozoal effects. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

This compound exhibits a range of biological activities primarily through its interaction with nucleic acids. It is known to inhibit nucleic acid synthesis in various organisms, including protozoa, bacteria, and yeast. The compound's mechanism involves intercalation into DNA, which disrupts replication and transcription processes.

- Inhibition of Cell Division : Research demonstrates that this compound inhibits the growth of free-living amoebae such as Amoeba proteus and Amoeba discoides. At concentrations below 1 µg/ml, these amoebae can divide three times before experiencing growth inhibition. However, at concentrations between 4 and 8 µg/ml, division is limited to two cycles before cell death occurs .

- Trypanocidal Activity : As a trypanocidal agent, this compound has shown efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The compound's ability to target nucleic acids makes it effective in disrupting the life cycle of these parasites .

Toxicity Profile

While this compound is effective against various pathogens, it also poses significant toxicity risks. The following summarizes key findings regarding its toxicity:

- Acute Toxicity : The LD50 values for this compound are approximately 61 mg/kg when administered subcutaneously in mice and 73 mg/kg intravenously . Such levels indicate a high potential for acute toxicity.

- Chronic Effects : Prolonged exposure can lead to neurological symptoms including sedation, irritability, and cognitive disturbances. In cases of overdose or prolonged use, symptoms may include hallucinations and memory loss .

- Teratogenic Effects : There are documented cases of fetal abnormalities in mothers who ingested high doses of bromides during pregnancy .

Case Studies

Several studies have highlighted the biological activity and therapeutic potential of this compound:

- Study on Protozoan Inhibition : A study published in Nature detailed how this compound affected the growth patterns of Amoeba species. The research indicated that specific concentrations could selectively inhibit cell division without immediate cytotoxic effects .

- Nucleic Acid Interaction : Research indicated that complexes formed between this compound and nucleic acids exhibited reduced toxicity compared to the unbound compound. This suggests potential applications in targeted therapies where reduced side effects are desired while maintaining efficacy against pathogens .

- Antimicrobial Properties : A comprehensive evaluation showed that this compound demonstrated antimicrobial activity against a variety of bacterial strains. Its effectiveness was attributed to its ability to disrupt bacterial DNA synthesis, leading to cell death .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3.BrH/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;/h2-12,22H,21H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOKYEROIFEEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20566-69-2 (Parent) | |

| Record name | Dimidium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-67-2 | |

| Record name | Phenanthridinium, 3,8-diamino-5-methyl-6-phenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimidium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimidium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,8-diamino-5-methyl-6-phenylphenanthridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMIDIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LYH37ZZQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dimidium bromide exert its trypanocidal action?

A1: While the exact mechanism is still under investigation, research suggests that this compound interacts with DNA through intercalation. [] This interaction disrupts vital cellular processes, including DNA replication and transcription, ultimately leading to the death of trypanosomes. []

Q2: Is there a difference in response to this compound between different Amoeba strains?

A2: Yes, research has shown that Amoeba discoides exhibits a higher tolerance to this compound compared to some strains of Amoeba proteus. [] This difference is attributed to the presence of cytoplasmic DNA-containing bodies in A. discoides, which might play a role in mitigating the effects of the drug. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H18BrN3. Its molecular weight is 392.3 g/mol. []

Q4: What spectroscopic data is available for characterizing this compound?

A4: Researchers have used 13C Nuclear Magnetic Resonance (NMR) spectroscopy to assign the chemical shifts of this compound and its analogs in solution. [] This data aids in structural characterization and understanding the behavior of the molecule in different environments.

Q5: How does changing the quaternary group of this compound affect its trypanocidal activity?

A5: Research has demonstrated that altering the quaternary group of this compound significantly impacts its trypanocidal activity. [, ] For instance, replacing the methyl group with an ethyl group dramatically reduces its effectiveness against trypanosomes. []

Q6: What are the known toxic effects of this compound?

A6: this compound has been associated with delayed toxicity in cattle. [, , , ] The mechanisms behind this delayed toxicity are still under investigation, but research suggests that it might involve damage to vital organs.

Q7: Can trypanosomes develop resistance to this compound?

A7: Yes, studies have reported the emergence of this compound-resistant strains of trypanosomes. [] Understanding the mechanisms of resistance is crucial for developing strategies to overcome this challenge.

Q8: Are there alternative compounds with similar activity but improved safety profiles?

A10: Research continues to explore alternative compounds with enhanced trypanocidal activity and reduced toxicity. [, ] Identifying new drug targets and developing novel therapeutic strategies are crucial for combating trypanosomiasis effectively.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.